Thiomethyl-methyl tetrazole

Description

BenchChem offers high-quality Thiomethyl-methyl tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiomethyl-methyl tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

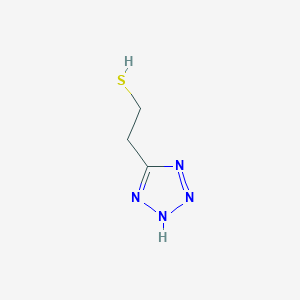

Structure

3D Structure

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c8-2-1-3-4-6-7-5-3/h8H,1-2H2,(H,4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQNNPVWCMVPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70309-26-1 | |

| Record name | 2-(2H-1,2,3,4-tetrazol-5-yl)ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Methyl-5-Mercapto-1,2,3,4-Tetrazole: A Comprehensive Technical Guide

Executive Summary

1-Methyl-5-mercapto-1,2,3,4-tetrazole (MMT, CAS 13183-79-4) is a critical heterocyclic building block in the pharmaceutical industry. It serves as the C-3 side chain for several cephalosporin antibiotics, including Cefoperazone , Cefamandole , and Cefmenoxime . Its presence is associated with specific pharmacokinetic properties, though it has also been linked to hypoprothrombinemia (bleeding risks) due to vitamin K inhibition, making its precise synthesis and purity control a matter of rigorous safety and efficacy.

This guide details the "Gold Standard" synthesis route: the [3+2] dipolar cycloaddition of methyl isothiocyanate with sodium azide . Unlike alkylation methods, which suffer from poor regioselectivity (yielding mixtures of 1-methyl and 2-methyl isomers), this route guarantees the formation of the 1-methyl isomer.

Retrosynthetic Analysis

To understand the synthesis, we first disconnect the target molecule. The 1,2,3,4-tetrazole ring is classically constructed via the Huisgen cycloaddition.

-

Target Molecule: 1-Methyl-5-mercapto-1,2,3,4-tetrazole

-

Disconnection: The C-N bonds of the tetrazole ring.

-

Synthons: Methyl isothiocyanate (Dipolarophile) + Hydrazoic acid/Azide anion (1,3-Dipole).

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the tetrazole core.

Primary Synthesis Protocol: The Isothiocyanate Route

This method is preferred for its high atom economy, specificity for the 1-methyl isomer, and scalability.

Reaction Mechanism

The reaction proceeds via a concerted [3+2] dipolar cycloaddition. The azide anion (

Key Mechanistic Insight: While often described as a concerted cycloaddition, the reaction may proceed through a stepwise intermediate (imidoyl azide) depending on solvent polarity, which then rapidly cyclizes to the thiatriazole or tetrazole. Under basic conditions, the equilibrium heavily favors the tetrazole thiolate.

Figure 2: Mechanistic pathway from isothiocyanate to the final thione product.

Experimental Procedure

Safety Warning: Sodium azide is acutely toxic and can form explosive metal azides. Hydrazoic acid (

Materials:

-

Methyl isothiocyanate (MITC): 1.0 eq

-

Sodium Azide (

): 1.1 eq -

Water (Solvent): 5-10 volumes

-

Phase Transfer Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (0.01 eq) - Accelerates reaction in biphasic systems.

Protocol:

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and mechanical stirrer, dissolve Sodium Azide (1.1 eq) in water.

-

Addition: Add Methyl Isothiocyanate (1.0 eq) to the azide solution. If MITC is solid, dissolve in a minimal amount of ethanol or add directly if the reaction temperature is above its melting point (35°C).

-

Reaction: Heat the mixture to reflux (approx. 80-100°C) for 4–6 hours.

-

Monitoring: Monitor consumption of MITC by TLC (Mobile phase: Ethyl Acetate/Hexane) or HPLC.

-

-

Workup (Critical Step):

-

Cool the reaction mixture to 0–5°C in an ice bath.

-

Slowly acidify with concentrated Hydrochloric Acid (HCl) to pH 1–2.

-

Note: Perform this in a fume hood. The acidification converts the sodium salt to the free thiol/thione, which precipitates. It also converts excess azide to

(toxic gas). Ensure scrubber is active.

-

-

Isolation: Filter the white precipitate.

-

Purification: Recrystallize from water or ethanol/water mixture to remove trace salts and sulfur impurities.

Yield & Optimization

-

Typical Yield: 80–90%

-

Solvent: Water is the greenest and most effective solvent due to the "on-water" acceleration effect often seen in cycloadditions.

-

Catalysis: While the reaction proceeds without catalysts, Zn(II) salts or Aluminum salts have been reported to catalyze tetrazole formation by activating the nitrile/isothiocyanate.

Analytical Characterization

To validate the identity of the synthesized MMT, compare spectral data against these standard values.

| Technique | Parameter | Diagnostic Signal | Assignment |

| 1H NMR | Chemical Shift ( | 3.85 ppm (s, 3H) | N-CH3 group |

| Solvent | DMSO-d6 | ||

| 13C NMR | Chemical Shift ( | 33.5 ppm | N-CH3 carbon |

| 164.2 ppm | C-5 (Tetrazole carbon) | ||

| IR Spectroscopy | Wavenumber ( | 2400-2600 (weak, broad) | S-H stretch (often obscure in thione form) |

| 1450-1500 | C=N / N=N skeletal bands | ||

| Mass Spectrometry | m/z | 117.02 | Molecular Ion |

| Melting Point | Temperature | 125–128°C | Pure crystalline solid |

Tautomerism Note: In the solid state and polar solvents (DMSO), MMT exists predominantly in the thione form (NH group present, C=S bond) rather than the thiol form (SH group). This is evidenced by the downfield shift of the C-5 carbon in NMR.

Alternative Route: Methylation of 5-Mercaptotetrazole

Researchers may consider methylating 5-mercaptotetrazole directly. This is generally discouraged for synthesizing the 1-methyl isomer due to regioselectivity issues.

-

Reagents: 5-Mercaptotetrazole + Methyl Iodide/Dimethyl Sulfate + Base (

). -

Outcome: Produces a mixture of:

-

1-Methyl isomer (Target)

-

2-Methyl isomer (Impurity)

-

S-Methyl isomer (Impurity)

-

Safety & Toxicology (E-E-A-T)

Sodium Azide ( )

-

Hazard: Highly acute toxicity (oral). Reacts with heavy metals (Cu, Pb) in drains to form explosive azides.

-

Mitigation: Quench excess azide with nitrous acid (

) before disposal. Never pour untreated azide solutions down the drain if metal piping is present.

Methyl Isothiocyanate (MITC)[2]

-

Hazard: Lachrymator, highly toxic.[1] Precursor to Methyl Isocyanate (MIC).[2]

-

Mitigation: Handle in a glovebox or well-ventilated fume hood.

1-Methyl-5-mercaptotetrazole (MMT)

-

Biological Activity: MMT is known to inhibit Vitamin K epoxide reductase .

-

Clinical Relevance: In drug development, cephalosporins containing the MMT side chain (e.g., Cefoperazone) can cause hypoprothrombinemia (bleeding disorders) and a Disulfiram-like reaction when alcohol is consumed. Researchers handling the pure powder should avoid inhalation and skin contact.

References

-

Primary Synthesis & Mechanism

-

Industrial Preparation (Patent)

-

CN101781264A. "Production method of 1-methyl-5-mercapto-1,2,3,4-tetrazole." Google Patents. Link

- Relevance: Describes the aqueous phase transfer c

-

-

Regioselectivity Studies

-

Safety Data

-

"Sodium Azide Safety Data Sheet." Fisher Scientific. Link

-

-

Analytical Data Source

-

"NMR Chemical Shifts of Common Impurities." Organometallics, 2010. Link

- Relevance: Standard reference for solvent residuals and common organic shifts used to verify purity.

-

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Tetrazole synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]

Technical Monograph: 1-Methyl-5-Mercaptotetrazole (NMTT)

Subject: Clarification, Synthesis, and Bio-impact of the "Thiomethyl-methyl tetrazole" Moiety CAS Number: 13183-79-4 (Primary)

Abstract

The term "thiomethyl-methyl tetrazole" is a non-standard nomenclature often used colloquially in pharmaceutical research to refer to 1-methyl-5-mercaptotetrazole (MMT or NMTT). This heterocyclic moiety, identified by CAS 13183-79-4 , is a critical structural element in several second- and third-generation cephalosporins (e.g., cefoperazone, cefotetan). While it confers favorable pharmacokinetic properties, such as extended half-life and high potency, it is toxicologically significant due to its association with hypoprothrombinemia and disulfiram-like reactions. This guide provides a definitive technical analysis of the compound, distinguishing it from its S-methylated isomer (5-(methylthio)-1H-tetrazole, CAS 29515-99-9), and details its synthesis, mechanism of action, and analytical quantification.

Part 1: Chemical Identity & Nomenclature

Precision in nomenclature is vital as "thiomethyl" can imply an S-methyl group, whereas the bioactive "NMTT" side chain typically exists as a free thiol or thione in equilibrium.

1.1 Compound Identification Table

| Parameter | Primary Target (NMTT) | Isomeric Impurity (S-Methyl) |

| Common Name | 1-Methyl-5-mercaptotetrazole | 5-(Methylthio)-1H-tetrazole |

| Abbreviation | NMTT / MMT | S-Me-Tet |

| CAS Number | 13183-79-4 | 29515-99-9 |

| IUPAC Name | 1-methyl-1,2-dihydro-5H-tetrazole-5-thione | 5-(methylsulfanyl)-1H-tetrazole |

| Molecular Formula | C₂H₄N₄S | C₂H₄N₄S |

| MW | 116.14 g/mol | 116.14 g/mol |

| Structure | Methyl group on Ring Nitrogen (N1) | Methyl group on Sulfur |

| Key Property | Bioactive Side Chain (Vitamin K antagonist) | Synthetic Intermediate |

1.2 Tautomerism

In solution, CAS 13183-79-4 exists in a tautomeric equilibrium between the thione (major form in neutral solution) and the thiol form. This equilibrium is critical for its reactivity with the 3'-position of the cephalosporin core during drug synthesis.

Part 2: Synthesis & Manufacturing Protocol

Objective: Synthesis of 1-methyl-5-mercaptotetrazole (CAS 13183-79-4) via [3+2] cycloaddition. Scale: Laboratory Bench (100 mmol basis).

2.1 Reagents

-

Methyl Isothiocyanate (MITC) : 7.3 g (100 mmol) [Caution: Lachrymator, highly toxic]

-

Sodium Azide (NaN₃) : 7.15 g (110 mmol) [Caution: Explosion hazard with heavy metals]

-

Water : 100 mL

-

Hydrochloric Acid (HCl) : 6N solution

2.2 Step-by-Step Protocol

-

Setup : Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a thermometer. Ensure the system is vented to a scrubber (trap for hydrazoic acid vapors).

-

Solvation : Dissolve Sodium Azide (7.15 g) in Water (100 mL).

-

Addition : Add Methyl Isothiocyanate (7.3 g) dropwise to the azide solution at room temperature. The mixture may initially appear biphasic.

-

Cyclization : Heat the reaction mixture to reflux (approx. 100°C) . Maintain reflux for 3 hours . The solution should become homogeneous as the MITC is consumed.

-

Workup :

-

Cool the reaction mixture to 0–5°C in an ice bath.

-

Acidify carefully with 6N HCl to pH < 2. Critical: Perform this in a fume hood; acidification of unreacted azide releases toxic HN₃ gas.

-

The product, 1-methyl-5-mercaptotetrazole, will precipitate as a white crystalline solid.

-

-

Purification : Filter the solid and wash with ice-cold water (2 x 10 mL). Recrystallize from water or ethanol if higher purity (>99%) is required.

-

Yield : Expected yield is 90–95% (approx. 10.5–11.0 g). Melting point: 125–128°C.

2.3 Synthesis Pathway Visualization

Caption: Figure 1. One-pot synthesis of NMTT via cycloaddition of methyl isothiocyanate and sodium azide.

Part 3: The "NMTT Effect" in Drug Development

The NMTT moiety is a double-edged sword in medicinal chemistry. It was originally introduced at the C-3 position of the cephalosporin nucleus to prevent metabolic deacetylation (improving stability) and enhance potency against Gram-negative bacteria.

3.1 Mechanism of Toxicity (The Bleeding Risk)

The "NMTT Effect" refers to hypoprothrombinemia observed in patients.

-

Release : In vivo, the cephalosporin (e.g., Cefoperazone) undergoes hydrolysis or biliary excretion.

-

Cleavage : The NMTT side chain is cleaved from the parent drug.

-

Inhibition : Free NMTT inhibits Vitamin K Epoxide Reductase (VKORC1) in the liver.

-

Consequence : This prevents the recycling of Vitamin K epoxide back to Vitamin K hydroquinone, halting the gamma-carboxylation of clotting factors II, VII, IX, and X.

3.2 Mechanism of Action Diagram

Caption: Figure 2. Mechanism of NMTT-induced hypoprothrombinemia via inhibition of the Vitamin K cycle.

Part 4: Analytical Methodology

Quantification of free NMTT in drug substances (as an impurity) or in plasma (for PK studies) is critical.

4.1 HPLC Protocol for NMTT Quantification

-

Column : C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase :

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm (Max absorption for the tetrazole ring).

-

Retention Time : NMTT elutes early (typically 3–5 mins) due to its hydrophilic nature.

-

Limit of Quantitation (LOQ) : ~50 ng/mL (with UV); <1 ng/mL (with LC-MS/MS).

4.2 Sample Preparation (Plasma)

-

Precipitation : Mix 200 µL plasma with 200 µL Acetonitrile (containing Internal Standard).

-

Vortex/Spin : Vortex for 30s, Centrifuge at 10,000g for 10 min.

-

Acidification : If recovery is low, acidify the supernatant with 10 µL Formic Acid (stabilizes the thiol).

-

Injection : Inject 10–20 µL of the supernatant.

References

-

Synthesis & Properties : Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). Tetrazoles.[5][6][2][7][3][8] IV. The Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society.[2] Link

-

Toxicity Mechanism : Shearer, M. J., et al. (1988). Mechanism of cephalosporin-induced hypoprothrombinemia: relation to cephalosporin side chain, vitamin K metabolism, and vitamin K status. Journal of Clinical Pharmacology. Link

-

Clinical Relevance : Lipsky, J. J. (1983). N-Methyl-thio-tetrazole inhibition of the gamma carboxylation of glutamic acid: possible mechanism for antibiotic-associated hypoprothrombinaemia. The Lancet. Link

-

Analytical Methods : Verdier, M. C., et al. (2011). Determination of 12 beta-lactam antibiotics in human plasma by HPLC-UV. Clinical Chemistry and Laboratory Medicine. Link

Sources

- 1. Quantification of the cephalosporin antibiotic cefditoren in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4791210A - Process for the production of 5-methyltetrazole - Google Patents [patents.google.com]

- 3. scienceopen.com [scienceopen.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of N-methylthiotetrazole dispositions in healthy volunteers following single intravenous doses of moxalactam, cefoperazone, and cefotetan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Hemostasis disturbance caused by cephalosporins with an N-methylthiotetrazole side chain. A randomized pilot study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Mercapto-1-methyltetrazole, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Section 1: The Ascendancy of the Tetrazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Molecular Structure of Methyl-Substituted Thiomethyl Tetrazoles

In the landscape of heterocyclic chemistry, the tetrazole ring stands out as a uniquely nitrogen-rich, aromatic system that has garnered immense interest from the medicinal chemistry community. Its prominence is largely due to its function as a reliable bioisostere for the carboxylic acid group, a common moiety in biologically active compounds.[1][2][3] The tetrazole ring mimics the acidity and planar nature of a carboxylate while offering significant advantages, including increased lipophilicity, enhanced metabolic stability, and improved oral bioavailability.[2][3] These features have cemented the tetrazole scaffold as a "privileged" structure in the design of novel therapeutics.

This guide delves into the specific and nuanced molecular architecture of a key subclass: the "thiomethyl-methyl tetrazoles." This seemingly simple nomenclature belies a critical structural complexity centered on positional isomerism. The methylation of the 5-(methylthio)-1H-tetrazole precursor inevitably leads to two primary products: 1-methyl-5-(methylthio)-1H-tetrazole and 2-methyl-5-(methylthio)-1H-tetrazole . The precise location of the methyl group on the tetrazole ring profoundly influences the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the structural elucidation, synthetic considerations, and functional implications of these isomers, moving beyond a simple recitation of facts to explain the causality behind the analytical and synthetic choices that are paramount to harnessing their full potential.

Section 2: Foundational Principles: Tautomerism and the Genesis of Isomerism

A thorough understanding of the final methylated structures begins with an appreciation for the dynamic nature of the parent scaffold, 5-(methylthio)-1H-tetrazole.

The Parent Scaffold: 5-(Methylthio)-1H-tetrazole

The unsubstituted (on the ring nitrogens) precursor is a white crystalline solid with the molecular formula C₂H₄N₄S.[4] Crucially, it exists as a dynamic equilibrium of two tautomeric forms: the 1H and 2H tautomers. This phenomenon involves the migration of a proton between the N1 and N2 positions of the tetrazole ring. While the 1H form is often predominant in solution, the presence of both tautomers is the direct reason why subsequent alkylation reactions are rarely straightforward.

Caption: Tautomeric equilibrium of 5-(methylthio)-1H-tetrazole.

Positional Isomerism via N-Methylation

When 5-(methylthio)-1H-tetrazole is subjected to methylation, the alkylating agent can attack the nitrogen atom of either tautomer. This non-regioselective reaction typically yields a mixture of the N1 and N2 methylated isomers.[5] The ratio of these products is highly dependent on the reaction conditions, including the choice of solvent, base, and temperature, which can favor either kinetic or thermodynamic control. This inherent lack of selectivity is not a flaw but a fundamental chemical property that must be anticipated and managed in any synthetic workflow.

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intramolecular Nitrile Imine–Alkene 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of Click-Ready Oligonucleotides using 5-Methylthio-1H-Tetrazole (MTT)

[1]

Executive Summary

This guide addresses the technical application of 5-Methylthio-1H-tetrazole (MTT) (often colloquially referred to as "thiomethyl-methyl tetrazole") in the context of Click Chemistry .

Critical Distinction: Researchers often encounter ambiguity regarding this reagent. It serves two distinct potential roles depending on the specific "Click" modality:

-

Primary Application (Oligonucleotide Synthesis): MTT is a high-acidity "Turbo Activator" used in solid-phase synthesis to incorporate Click-reactive handles (alkynes, azides, TCO) into DNA/RNA. It is superior to standard 1H-tetrazole for coupling sterically hindered modifications.

-

Nomenclature Warning (IEDDA Click): Users seeking a direct reagent for Inverse Electron Demand Diels-Alder (IEDDA) click reactions often confuse MTT with 3-Methylthio-6-methyl-tetrazine . MTT (a tetrazole) does not react with TCO; it is an activator, not a click probe.

This protocol focuses on the Primary Application : utilizing MTT to synthesize high-purity Alkyne- or Azide-modified oligonucleotides, enabling downstream CuAAC or SPAAC click reactions.

Scientific Mechanism: The "Turbo" Activation Effect[2]

To perform click chemistry on nucleic acids, researchers must first synthesize oligonucleotides containing "Click Handles" (e.g., 5'-Hexynyl, 3'-Azide). These modifications are introduced as phosphoramidites .

Standard activators (like 1H-tetrazole, pKa ~4.[1]9) often fail to efficiently couple these bulky, hydrophobic click-modifiers, leading to low yields and "n-1" deletion sequences. MTT (pKa ~4.1) provides a critical advantage:

-

Enhanced Acidity: MTT is more acidic than 1H-tetrazole, accelerating the protonation of the phosphoramidite's diisopropylamino leaving group.

-

Nucleophilic Catalysis: The resulting methylthiotetrazolide anion is a potent nucleophile, forming a reactive tetrazolide intermediate that reacts rapidly with the 5'-OH of the growing DNA chain.

-

Solubility: MTT is highly soluble in acetonitrile (up to 0.75 M), preventing nozzle clogging in automated synthesizers—a common failure mode with other acidic activators like 5-nitrophenyl-1H-tetrazole.[1]

Figure 1: MTT Activation Mechanism

The following diagram illustrates the catalytic cycle where MTT activates the Click-Phosphoramidite for coupling.

Caption: Kinetic pathway of phosphoramidite activation by MTT. The increased acidity of MTT accelerates the rate-limiting protonation step, crucial for bulky click-modifiers.

Protocol: Synthesis of Click-Ready Oligonucleotides

Objective: Synthesize a 5'-Hexynyl-modified DNA oligonucleotide (20-mer) for downstream CuAAC labeling.

Materials & Reagents

| Component | Specification | Role |

| Activator | 0.25 M 5-Methylthio-1H-tetrazole (MTT) in Acetonitrile | Critical Reagent |

| Click Modifier | 5'-Hexynyl Phosphoramidite | Introduction of Alkyne Handle |

| DNA Bases | Standard dA, dC, dG, dT Phosphoramidites | DNA Backbone |

| Support | CPG (Controlled Pore Glass) Column | Solid Support (1 µmol scale) |

| Oxidizer | 0.02 M Iodine in THF/Pyridine/Water | Oxidation of P(III) to P(V) |

| Deblock | 3% Trichloroacetic Acid (TCA) in DCM | Removal of DMT group |

Step-by-Step Workflow

Phase 1: Preparation (Moisture Control)

-

Warning: MTT is extremely sensitive to moisture. Even 50 ppm water content can quench the activation of the click-phosphoramidite.

-

Step 1: Ensure the MTT solution is fresh. If the solution has turned slightly pink or cloudy, discard it.

-

Step 2: Install the MTT bottle on the "Activator" port of the DNA synthesizer. Prime the line with 3-5 pulses to remove air bubbles.

Phase 2: Automated Synthesis Cycle

Program the synthesizer with the following modifications for the final coupling step (the Click handle):

-

Standard Cycle (Bases 1-19):

-

Coupling Time: 2 minutes.

-

Activator: MTT (or standard tetrazole).

-

-

Modified Cycle (Base 20 - Hexynyl Amidite):

-

Dilution: Dissolve the Hexynyl Phosphoramidite to 0.1 M in anhydrous Acetonitrile.

-

Coupling Time: Increase to 6–10 minutes .

-

Reasoning: Click modifiers are sterically bulky. MTT maintains high proton concentration over this extended time, driving the reaction to completion.

-

Activator Volume: Increase activator delivery by 1.5x relative to amidite to ensure excess acidity.

-

Phase 3: Cleavage and Deprotection

-

Incubate the CPG column in Ammonium Hydroxide (30%) for 16 hours at 55°C.

-

Note: Hexynyl groups are stable in standard deprotection conditions.

-

Caution: If using DBCO (Copper-free) modifiers, avoid high heat; use "UltraMild" deprotection (Potassium Carbonate in Methanol, 4 hours at RT) to prevent degradation of the cyclooctyne ring.

Downstream Application: The Click Reaction

Once the Oligonucleotide is synthesized using MTT, it is ready for the Click Reaction.

Scenario: Labeling the Alkyne-DNA with an Azide-Fluorophore (CuAAC).

-

Dissolve DNA: Resuspend the MTT-synthesized alkyne-DNA in water (100 µM).

-

Prepare Reaction Mix:

-

10 µL Alkyne-DNA (final 10 µM)

-

50 µL Phosphate Buffer (100 mM, pH 7.0)

-

2 µL Azide-Fluorophore (10 mM in DMSO)

-

Catalyst Premix: Mix 5 µL CuSO4 (20 mM) + 10 µL THPTA Ligand (50 mM). Incubate 1 min.

-

Add Catalyst Premix to reaction.

-

Add 10 µL Sodium Ascorbate (100 mM) to initiate.

-

-

Incubate: 30 minutes at Room Temperature.

-

Purify: Ethanol precipitation or Oligo Clean-up Column.

Troubleshooting & Quality Control

| Observation | Root Cause (Linked to MTT) | Corrective Action |

| Low Coupling Efficiency (<90%) of Click Handle | MTT solution is wet (hydrated). | Replace MTT with a fresh, anhydrous bottle. Install molecular sieves trap. |

| Clogging of Synthesizer Lines | Crystallization of activator. | MTT Advantage: This is rare with MTT. If it occurs, flush lines with pure Acetonitrile. |

| "n-1" Peak in Mass Spec | Incomplete activation of bulky amidite. | Increase Coupling Time to 10 mins. Verify MTT concentration is >0.25 M. |

| No Click Reaction Downstream | The "Click Handle" was not coupled. | Check the trityl monitor during synthesis. If the final trityl bar is low, the MTT activation failed. |

Critical Note: Tetrazole vs. Tetrazine[4]

Do not confuse 5-Methylthio-1H-tetrazole (MTT) with Methylthio-Tetrazine.

-

MTT (Tetrazole):

-

Structure: 5-membered ring (4 Nitrogens).

-

Use: Activator for DNA synthesis.

-

Reactivity: Does NOT click with TCO (Trans-cyclooctene).

-

-

Methylthio-Tetrazine:

-

Structure: 6-membered ring (4 Nitrogens).[2]

-

Use: Direct Reagent for IEDDA Click Chemistry.

-

Reactivity: Reacts instantly with TCO.

-

Visual Verification:

-

If your reagent is a colorless liquid/solution , it is likely MTT (Activator) .

-

If your reagent is a bright pink or red solid/solution , it is Tetrazine (Click Reagent) .

Figure 2: Workflow Decision Tree

Caption: Decision matrix to ensure the correct reagent is used for the correct step in the click chemistry workflow.

References

-

Glen Research. (2023). Activators for Phosphoramidite Chemistry: 5-Methylthio-1H-tetrazole vs ETT.[3][1][4] Retrieved from [Link]

-

El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA.[3][5] Chemical Society Reviews, 39(4), 1388-1405.[5] [Link]

-

Welz, R., & Muller, C. (2002). 5-(Methylthio)-1H-tetrazole: A more acidic activator for phosphoramidite synthesis.[3][1] Tetrahedron Letters, 43(5), 795-797.

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. US7850949B2 - Purification of synthetic oligomers - Google Patents [patents.google.com]

- 5. dokumen.pub [dokumen.pub]

Application Note: Strategic Integration of 1-Methyl-1H-tetrazole-5-thiol in Cephalosporin Synthesis

Executive Summary

1-methyl-1H-tetrazole-5-thiol (MTT) is a critical heterocyclic building block used to functionalize the C-3 position of the cephalosporin nucleus (7-ACA). This modification yields antibiotics with expanded gram-negative coverage and improved pharmacokinetic profiles, such as Cefamandole , Cefoperazone , and Cefotetan .

However, the incorporation of the N-methylthiotetrazole (NMTT) moiety introduces significant toxicological considerations—specifically hypoprothrombinemia and disulfiram-like reactions. This guide provides a dual-focus approach: a high-yield, BF₃-catalyzed synthetic protocol for C-3 functionalization, balanced with a rigorous safety and toxicological assessment framework.

Chemical Basis & Rationale[1][2][3][4][5][6][7][8]

The efficacy of cephalosporins relies heavily on substitutions at the C-3 and C-7 positions of the cephem nucleus. While C-7 modifications dictate antibacterial spectrum, C-3 modifications influence pharmacokinetics and metabolic stability.

The Role of MTT

The acetoxymethyl group at the C-3 position of naturally occurring Cephalosporin C is metabolically unstable (prone to deacetylation by esterases). Replacing this group with a heterocyclic thiol like MTT via nucleophilic substitution offers two advantages:

-

Metabolic Stability: The thioether linkage is resistant to esterases.

-

Pharmacokinetics: The tetrazole ring alters the lipophilicity and protein binding of the drug, often extending half-life.

Reaction Mechanism

The transformation is a nucleophilic substitution of the C-3 acetoxy group. While traditional methods utilize aqueous displacement at neutral pH, modern industrial protocols favor Lewis acid catalysis (e.g., Boron Trifluoride) to facilitate the departure of the acetoxy leaving group under non-aqueous conditions, preventing

Figure 1: Lewis acid-catalyzed nucleophilic substitution mechanism transforming 7-ACA to 7-TMCA (7-amino-3-[(1-methyl-tetrazol-5-yl)thiomethyl]cephalosporanic acid).

Safety & Toxicology: The NMTT Controversy

Critical Warning: Researchers must understand the biological implications of the NMTT side chain. While chemically advantageous, it is biologically active upon release from the parent drug.

Mechanism of Toxicity

The NMTT group, when liberated in vivo (via metabolism or hydrolysis), acts as a structural analog to glutamate residues required for Vitamin K metabolism.

-

Hypoprothrombinemia: NMTT inhibits Vitamin K Epoxide Reductase (VKOR) . This prevents the regeneration of Vitamin K hydroquinone, an essential cofactor for the

-carboxylation of clotting factors II, VII, IX, and X. -

Disulfiram-like Reaction: NMTT inhibits Aldehyde Dehydrogenase (ALDH) , leading to the accumulation of acetaldehyde if alcohol is consumed, causing flushing, nausea, and tachycardia.

Table 1: NMTT-Containing Cephalosporins & Associated Risks

| Antibiotic | Generation | Clinical Status | Primary Toxicity Concern |

| Cefamandole | 2nd | Clinical Use | Bleeding risk (requires Vit K monitoring) |

| Cefoperazone | 3rd | Clinical Use | High biliary excretion; Bleeding risk |

| Cefotetan | 2nd | Clinical Use | Disulfiram-like reaction; Hypoprothrombinemia |

| Moxalactam | 3rd | Withdrawn/Restricted | Severe bleeding disorders (platelet dysfunction + NMTT) |

Advanced Protocol: BF₃-Catalyzed Synthesis of 7-TMCA

This protocol details the synthesis of 7-TMCA , the key intermediate for Cefoperazone and Cefamandole, utilizing a Boron Trifluoride (BF₃) complex. This method is superior to aqueous displacement due to higher yields (>90%) and reduced

Materials & Reagents[2][3][5][6][7][8][9][10][11]

-

Nucleophile: 1-Methyl-1H-tetrazole-5-thiol (MTT) (purity >98%).

-

Catalyst/Solvent: Boron Trifluoride-Acetonitrile complex (

) (14-18% solution). -

Quenching: Ice-cold distilled water, 6N HCl.

Step-by-Step Methodology

Phase 1: Complex Formation

-

Preparation: Purge a 500 mL 3-neck round-bottom flask with dry nitrogen.

-

Dissolution: Charge 140 mL of

solution. -

Thiol Addition: Add 1.2 eq of MTT (relative to 7-ACA). Stir at room temperature (25°C) for 30 minutes to ensure complete dissolution and pre-activation.

Phase 2: Substitution Reaction

-

Substrate Addition: Add 1.0 eq of 7-ACA in three equal portions over 15 minutes. Note: Exothermic reaction; maintain internal temperature <30°C.

-

Reaction: Stir the mixture at 28–30°C for 2.0 to 2.5 hours .

-

Monitoring: Monitor by HPLC (see Section 4). The reaction is complete when residual 7-ACA is <1.0%.

Phase 3: Quenching & Isolation

-

Hydrolysis: Cool the reaction mixture to 15°C. Slowly dropwise add 80 mL of water (exothermic).

-

pH Adjustment: Adjust pH to ~3.5 using 6N HCl or NaOH (careful titration) to facilitate isoelectric precipitation.

-

Crystallization: Stir at 5°C for 90 minutes to maximize precipitation of the hydrochloride salt.

-

Filtration: Filter the white crystalline solid under vacuum.

-

Washing: Wash the cake with a 1:1 mixture of Acetonitrile:Acetone (2 x 40 mL) to remove residual BF₃ and unreacted thiol.

-

Drying: Vacuum dry at 40°C for 4 hours.

Expected Yield: 92–95% Purity: >98% (HPLC)

Figure 2: Process flow for the BF₃-catalyzed synthesis of 7-TMCA.

Analytical Validation

Validation of the product requires confirming the integrity of the

HPLC Method (Purity & Impurities)[12]

-

Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.[4]

-

Mobile Phase A: 0.05% Orthophosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV @ 254 nm.

-

Key Markers:

-

MTT (Nucleophile): Early eluting.

-

7-ACA (Starting Material): Mid-eluting.

-

7-TMCA (Product): Late eluting.

-

NMR Characterization (Diagnostic Signals)[4]

-

H NMR (D₂O/DMSO-d₆):

- ~3.60 ppm (AB system, C-2 protons of cephem ring).

- ~3.95 ppm (Singlet, 3H, N-CH₃ of tetrazole). Crucial for confirming MTT incorporation.

- ~4.30 ppm (Multiplet, 2H, C-3 methylene bridge -S-CH₂-).

References

-

Industrial Synthesis of Cefoperazone: Wang, G., et al. "Preparation method of cefoperazone sodium." Patent CN114621254A. (2022).

-

BF₃-Catalyzed Synthesis Protocol: Zhang, L., et al. "The preparation method of cefoperazone acid."[5] Patent CN103641847B. (2014).

-

NMTT Side Chain Toxicology (Review): Park, J., et al.[6] "The Association Between Cephalosporin and Hypoprothrombinemia: A Systematic Review and Meta-Analysis."[6][7] International Journal of Environmental Research and Public Health. (2019).

-

Mechanism of VKOR Inhibition: Lipsky, J.J. "Mechanism of the inhibition of the gamma-carboxylation of glutamic acid by N-methylthiotetrazole-containing antibiotics."[8] Proc. Natl. Acad. Sci. USA. (1984).

-

Analytical Determination of MTT: Kuye, J.O., et al. "Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma." Journal of Chromatography B. (1993).

Sources

- 1. CN102532168A - Synthesis method of cefoperazone acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103641847B - The preparation method of cefoperazone acid - Google Patents [patents.google.com]

- 4. ijrpc.com [ijrpc.com]

- 5. CN114621254A - Preparation method of cefoperazone sodium - Google Patents [patents.google.com]

- 6. thebloodproject.com [thebloodproject.com]

- 7. researchgate.net [researchgate.net]

- 8. The Association Between Cephalosporin and Hypoprothrombinemia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability of Thiomethyl-Methyl Tetrazole Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiomethyl-methyl tetrazole and related compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability challenges of these molecules under acidic conditions. Our goal is to equip you with the knowledge to anticipate, mitigate, and analyze potential degradation in your experiments, ensuring the integrity and reliability of your results.

Introduction: The Challenge of Acidity

The 1-methyl-5-(methylthio)-1H-tetrazole (and its 2-methyl isomer) scaffold is of significant interest in medicinal chemistry. The tetrazole ring often serves as a bioisostere for a carboxylic acid group, while the thiomethyl moiety can be crucial for target engagement.[1][2] However, the stability of the thiomethyl linkage under acidic conditions presents a notable challenge for formulation, in-process handling, and long-term storage. This guide will delve into the mechanistic underpinnings of this instability and provide practical solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of thiomethyl-methyl tetrazole in acidic environments.

Q1: Why is thiomethyl-methyl tetrazole susceptible to degradation in acidic conditions?

A1: The instability arises from two primary factors: the basicity of the tetrazole ring nitrogens and the nature of the carbon-sulfur (C-S) bond. In an acidic medium, the tetrazole ring can become protonated.[3] This protonation can, in turn, make the C-S bond more susceptible to nucleophilic attack by water (hydrolysis), leading to the cleavage of the thiomethyl group.

Q2: What is the primary degradation pathway for thiomethyl-methyl tetrazole in an acidic solution?

A2: The most probable degradation pathway is acid-catalyzed hydrolysis of the C-S bond. This proceeds via protonation of one of the nitrogen atoms of the tetrazole ring, followed by nucleophilic attack of a water molecule on the carbon atom of the thiomethyl group. This results in the cleavage of the C-S bond and the formation of 1-methyl-1H-tetrazole-5-thiol and methanol. A secondary pathway could involve the cleavage of the tetrazole ring itself under harsh acidic conditions, though this is generally less common than the loss of the side chain.

Q3: What are the expected degradation products?

A3: The primary degradation products are expected to be:

-

1-methyl-1H-tetrazole-5-thiol (or its tautomer, 1-methyl-1,4,5,6-tetrahydro-5-thioxo-1,2,3,4-tetrazine)

-

Methanol

-

Methanethiol (in case of C-S bond cleavage at the methyl group of the thiomethyl moiety)

Under more forcing conditions, further degradation of the tetrazole ring could lead to the formation of nitrogen gas and other small molecule fragments.

Q4: At what pH range do these stability issues become significant?

A4: Significant degradation can be expected at pH values below 4. The rate of hydrolysis is generally proportional to the concentration of hydronium ions, meaning the degradation will be more rapid in strongly acidic conditions (pH 1-2). However, even mildly acidic conditions can lead to measurable degradation over time, impacting the shelf-life of drug formulations.[4]

Q5: Are there differences in stability between the 1-methyl and 2-methyl isomers of thiomethyl tetrazole?

A5: While not extensively documented for this specific molecule, the position of the methyl group on the tetrazole ring can influence the electronic properties and basicity of the ring nitrogens. This, in turn, could affect the rate of protonation and subsequent hydrolysis. It is advisable to experimentally determine the stability profile for the specific isomer you are working with.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific stability-related issues encountered during experimentation.

Guide 1: Unexpected Loss of Compound Potency or Concentration in Acidic Formulations

Issue: You observe a time-dependent decrease in the concentration or biological activity of your thiomethyl-methyl tetrazole compound when formulated in an acidic buffer or vehicle.

Causality: This is a classic sign of chemical degradation, most likely due to acid-catalyzed hydrolysis of the thiomethyl group.

Caption: Troubleshooting workflow for potency loss.

-

Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7 (e.g., citrate, phosphate, and acetate buffers).

-

Sample Preparation: Prepare stock solutions of your thiomethyl-methyl tetrazole compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

-

Incubation: Store the buffered solutions at a controlled temperature (e.g., 25°C and an accelerated condition like 40°C).

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Quenching (Optional but Recommended): Immediately neutralize the acidic samples with a predetermined amount of a suitable base to halt further degradation before analysis.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Guide 2) to quantify the parent compound and any major degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time for each pH value to determine the degradation kinetics.

Guide 2: Development of a Stability-Indicating Analytical Method

Issue: You need a reliable method to quantify the parent thiomethyl-methyl tetrazole and separate it from its potential degradation products.

Causality: A standard analytical method may not be able to distinguish between the parent compound and its degradants, leading to inaccurate quantification. A stability-indicating method is crucial for accurate stability assessment.

Caption: Workflow for developing a stability-indicating HPLC method.

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105°C).

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

After exposure, neutralize the acid and base samples and analyze all stressed samples by HPLC, ideally with mass spectrometry (LC-MS) detection, to identify the masses of the degradation products and confirm peak purity.[5][6]

| Parameter | Recommendation |

| Column | C18, 2.1 x 100 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm and/or Mass Spectrometry (ESI+) |

Part 3: Mitigation Strategies

This section outlines proactive measures to enhance the stability of thiomethyl-methyl tetrazole in your experimental setups and formulations.

Strategy 1: pH Control and Formulation Optimization

The most effective way to prevent acid-catalyzed degradation is to maintain the pH of the solution in a range where the compound is most stable, typically between pH 5 and 7.

-

Buffering Agents: Employ pharmaceutically acceptable buffers such as phosphate, citrate, or acetate to maintain a stable pH.[7]

-

Excipient Screening: Be aware that acidic excipients in a formulation can create micro-environments that promote degradation. Screen all excipients for compatibility.

-

Solid-State Formulations: For long-term storage, a solid dosage form (e.g., lyophilized powder, tablets) is preferable to an aqueous solution.

Strategy 2: Use of Stabilizing Agents

In some cases, the addition of stabilizing agents can help to protect the compound from degradation.

-

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the thiomethyl-methyl tetrazole molecule, potentially shielding the C-S bond from hydrolytic attack.[7]

-

Antioxidants: If oxidative degradation is also a concern, the inclusion of antioxidants such as ascorbic acid or sodium metabisulfite may be beneficial.

Proposed Mechanism of Acid-Catalyzed Hydrolysis

The following diagram illustrates the likely mechanism of acid-catalyzed hydrolysis of 1-methyl-5-(methylthio)-1H-tetrazole.

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

References

-

Organic Chemistry Key Term. (n.d.). Thioester Hydrolysis Definition. Fiveable. Retrieved from [Link]

-

Pearson. (2024, September 4). Hydrolysis of Thioesters Explained. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

-

Sharpless, K. B., et al. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B) acidic environment, and (C) alkaline environment. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

-

De, P., et al. (2019, July 29). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. PMC. Retrieved from [Link]

-

Nowak, P., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. Retrieved from [Link]

-

PubMed. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024, October 24). Why is tetrazole acidic?. Retrieved from [Link]

-

Nagavi, J. B., & Gurupadayya, B. (2018, August 7). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. Retrieved from [Link]

-

ResearchGate. (n.d.). LC–MS/MS characterization of forced degradation products of zofenopril. Retrieved from [Link]

-

PubMed. (n.d.). Mechanism of cephalosporin-induced hypoprothrombinemia: relation to cephalosporin side chain, vitamin K metabolism, and vitamin K status. Retrieved from [Link]

-

Mousa, E. (n.d.). Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. Retrieved from [Link]

-

Jaiswal, et al. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Retrieved from [Link]

-

Frontiers. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]

-

Grammatoglou, K., & Jirgensons, A. (2022, January 26). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. ACS Publications. Retrieved from [Link]

-

Katta, S. R., et al. (2024, April 30). LC-MS/MS characterization of stress degradation products of Gilteritinib and establishment of HPLC method for analysis of process related impurities of Gilteritinib. Journal of Applied Pharmaceutical Research. Retrieved from [Link]

-

A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. (n.d.). Retrieved from [Link]

-

Slideshare. (n.d.). Cephalosporin- Beta lactam Antibiotic. Retrieved from [Link]

-

ResearchGate. (n.d.). The Expanding Role of LC-MS in Analyzing Metabolites and Degradation Products of Food Contaminants. Retrieved from [Link]

-

CD Formulation. (n.d.). Stabilizers. Retrieved from [Link]

-

Inamoto, Y., et al. (1991, May). Studies on beta-lactam antibiotics. XIX. Structure-activity relationships of cephalosporins having a thiadiazolylthiomethyl group at the C-3 side chain. The Journal of Antibiotics, 44(5), 507-16. Retrieved from [Link]

Sources

- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. actascientific.com [actascientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Stabilizers - CD Formulation [formulationbio.com]

Technical Support Center: 1-Methyl-5-Mercaptotetrazole (MMT) Purity Profiling

[1][2][3][4]

Current Status: Operational Topic: Identification & Control of Impurities in 1-Methyl-5-Mercaptotetrazole (CAS: 13183-79-4) Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2][3][4]

Introduction: The Criticality of MMT Purity

1-Methyl-5-mercaptotetrazole (MMT) is a pivotal heterocyclic intermediate, most notably serving as the side chain for several cephalosporin antibiotics (e.g., Cefoperazone, Cefamandole).[1][2][3][4] In drug development, the purity of MMT is not merely a yield issue—it is a safety imperative.[3][4]

The "N-methylthiotetrazole (NMTT)" side chain has historically been associated with hypoprothrombinemia (bleeding disorders) and disulfiram-like reactions.[1][2][3][4] Therefore, distinguishing between the active pharmaceutical ingredient (API) precursors and their degradation products or process impurities is critical for toxicological assessment.[3][4]

This guide addresses the three most common technical inquiries received by our support center regarding MMT analysis: oxidative dimerization , genotoxic azide carryover , and regioisomer differentiation .

Module 1: The "Ghost" Peak (Oxidative Instability)[2][3]

User Issue: "My HPLC assay for MMT shows a decreasing main peak area over time and the appearance of a new, broad peak at a later retention time. Is my column degrading?"

Diagnosis: This is likely not column degradation. You are observing the in situ oxidation of the thiol to its disulfide dimer, Bis(1-methyltetrazol-5-yl)disulfide .[1][2][3][4] MMT is a thiol-thione tautomer; in solution, particularly at neutral to basic pH, it readily oxidizes.[1][2][3][4]

Mechanism of Failure

The thiol group (-SH) in MMT is susceptible to oxidation by dissolved oxygen in mobile phases or sample solvents, forming a disulfide bridge.[2][3][4]

Figure 1: Oxidative degradation pathway of MMT into its disulfide impurity.

Troubleshooting Protocol: Stabilizing the Assay

| Parameter | Recommendation | Rationale |

| Sample Solvent | 0.1% Phosphoric Acid in Water/Acetonitrile (90:10) | Acidic pH suppresses the thiolate anion, reducing oxidation rates.[3][4] |

| Mobile Phase A | 0.1% Formic Acid or Phosphate Buffer (pH 3.[2][3][4]0) | Maintains protonated state on-column.[1][2][3][4] |

| Chelating Agent | Add 0.5 mM EDTA to Mobile Phase A | Trace metal ions (Fe³⁺, Cu²⁺) catalyze thiol oxidation.[2][3][4] |

| Detection | UV at 254 nm | The tetrazole ring absorbs strongly here; the disulfide also absorbs but elutes later.[3][4] |

Analytical Confirmation: The disulfide is significantly more hydrophobic than the parent thiol.[4] In a standard C18 Reverse Phase method (e.g., 5% to 60% Acetonitrile gradient), expect the Disulfide Impurity to elute at approximately 2.5x to 3.0x the retention time of MMT.[3][4]

Module 2: The Safety Hazard (Residual Azide)

User Issue: "We synthesize MMT using Sodium Azide. How do we prove removal of residual azide to <10 ppm given its poor UV absorbance?"

Diagnosis: Sodium Azide (

Recommended Workflow: Ion Chromatography or Derivatization[2][3]

Direct UV detection is risky.[1][2][3][4] We recommend Ion Chromatography (IC) with conductivity detection for the most robust quantification.[3][4]

Protocol A: Ion Chromatography (Gold Standard)

-

Column: Anion Exchange (e.g., Dionex IonPac AS11 or equivalent).[2][3][4]

-

Eluent: Potassium Hydroxide (KOH) gradient (10 mM to 50 mM).

-

Suppressor: Electrolytic suppression is required to lower background conductivity.[2][3][4]

Protocol B: HPLC with Derivatization (Alternative)

If IC is unavailable, you must derivatize the azide to make it UV-active.[2][3][4]

-

Reaction: React sample in mild base for 30 mins. Azide converts to 3,5-dinitrobenzoyl azide .[1][2][3][4]

-

Analysis: RP-HPLC (C18), UV at 240 nm. The derivative is highly retained and distinct from MMT.[4]

Figure 2: Decision tree for trace analysis of genotoxic azide impurities.

Module 3: Structural Elucidation (Isomer Differentiation)

User Issue: "We see a small impurity eluting just before MMT. Could it be the 2-methyl isomer?"

Diagnosis: Yes. The methylation of 5-mercaptotetrazole can yield two regioisomers: 1-methyl-5-mercaptotetrazole (Target) and 2-methyl-5-mercaptotetrazole (Impurity) .[1][2][3][4] While the 1-methyl form is thermodynamically favored in the thione form, the 2-methyl isomer can form depending on the alkylating conditions.[1][2][4]

Differentiation Strategy

Mass Spectrometry (LC-MS) is often insufficient because both isomers have the same mass (m/z 117 for [M+H]⁺).[2][3][4] NMR is required for definitive structural assignment. [2][3]

| Feature | 1-Methyl isomer (Target) | 2-Methyl isomer (Impurity) |

| Symmetry | Lower symmetry ( | Higher symmetry ( |

| ¹³C NMR (Tetrazole Carbon) | Typically ~165 ppm (Thione character) | Typically ~170 ppm |

| HMBC Correlation | Methyl protons correlate to the C5 tetrazole carbon.[1][2][3][4] | Methyl protons correlate to the C5 carbon (but coupling constants differ).[3][4] |

| ¹⁵N NMR (if avail) | Distinct chemical shifts for N1 vs N2 alkylation. |

Technical Tip: In RP-HPLC, the 2-methyl isomer is generally less polar than the 1-methyl thione form (due to the lack of the polar N-H...S thione character) and often elutes after the main peak, not before.[2][3] If you see a pre-peak, consider 1-methyltetrazole (desulfurized degradant) or 5-aminotetrazole derivatives.[1][2][3][4]

Frequently Asked Questions (FAQ)

Q: Why does my MMT standard turn yellow in solution? A: This indicates oxidation.[2][3][4] The disulfide impurity is often colorless, but further degradation or the presence of trace transition metals complexing with the thiol can cause yellowing.[3][4] Always prepare standards fresh in degassed, acidic solvents.[3][4]

Q: Can I use a standard UV detector for the Azide impurity? A: No. Do not rely on standard UV (254/210 nm) for azide clearance.[3][4] The molar extinction coefficient is too low, and the risk of false negatives (reporting "Not Detected" when azide is present) is unacceptably high for a genotoxic impurity.[3][4]

Q: What is the storage stability of MMT? A: MMT is hygroscopic and prone to oxidation.[4] It must be stored in tightly sealed containers , protected from light, preferably under an inert atmosphere (Argon/Nitrogen) at room temperature or refrigerated.

References

-

USP/NF . Tetrazole Impurities and Azide Detection Methods. United States Pharmacopeia.[1][2][3][4] [2][3][4]

-

Bombardt, P. A., et al. (1990).[2][3][4] "Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

-

PubChem . 1-Methyl-5-mercaptotetrazole Compound Summary. National Library of Medicine.[2][3][4] [2][3][4]

-

ResearchGate . Determination of Genotoxic Azide Impurity by Ion Chromatography.

-

Wang, X., et al. (2010).[2][3][4] "Bis(1-methyltetrazol-5-yl)disulfide crystal structure and coordination chemistry." Journal of Coordination Chemistry.

Sources

- 1. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-N-Methyl-5-thiotetrazole | SIELC Technologies [sielc.com]

- 3. PubChemLite - 1,1'-bis(4-methylphenyl)(1,2,3,4-tetraazol-5-yl) disulfide (C16H14N8S2) [pubchemlite.lcsb.uni.lu]

- 4. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Scale-Up Synthesis of 1-Methyl-5-(methylthio)-1H-tetrazole

Welcome to the dedicated technical support guide for the scale-up synthesis of 1-methyl-5-(methylthio)-1H-tetrazole (MMTT). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible process.

Table of Contents

-

Overview of Critical Challenges

-

Troubleshooting Guide: Common Issues and Solutions

-

Issue 1: Uncontrolled Exotherm During Methylation

-

Issue 2: Low Yield and Purity of 1-Methyl-5-mercapto-1H-tetrazole Intermediate

-

Issue 3: Incomplete S-methylation and Formation of Impurities

-

Issue 4: Difficulties in Product Isolation and Purification

-

-

Frequently Asked Questions (FAQs)

-

Detailed Experimental Protocols

-

Protocol 1: Scale-Up Synthesis of 1-Methyl-5-mercapto-1H-tetrazole Sodium Salt

-

Protocol 2: S-methylation to form 1-Methyl-5-(methylthio)-1H-tetrazole

-

-

References

Overview of Critical Challenges

The synthesis of MMTT, a key intermediate in various pharmaceutical compounds, presents several challenges during scale-up. These primarily revolve around the handling of hazardous reagents, controlling reaction energetics, and ensuring high purity of the final product. The synthetic route commonly involves the methylation of 5-mercapto-1H-tetrazole, which itself can be prepared from carbon disulfide and sodium azide. The subsequent S-methylation of the resulting 1-methyl-5-mercapto-1H-tetrazole introduces its own set of difficulties.

A critical aspect to consider is the thermal stability of tetrazole compounds. Many tetrazoles are known to be energetic materials, and their thermal decomposition can be a significant safety hazard, especially on a larger scale. Therefore, a thorough understanding of the reaction kinetics and thermal properties of all intermediates and the final product is paramount.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the scale-up synthesis of MMTT, providing potential causes and actionable solutions.

Issue 1: Uncontrolled Exotherm During Methylation of 5-Mercapto-1H-tetrazole

Question: We are observing a rapid and difficult-to-control temperature spike during the addition of the methylating agent (e.g., dimethyl sulfate or methyl iodide) to 5-mercapto-1H-tetrazole. What is causing this, and how can we mitigate the risk?

Answer:

This is a common and critical issue. The methylation of 5-mercapto-1H-tetrazole is a highly exothermic reaction. On a small scale, this exotherm can be easily dissipated, but during scale-up, the surface-area-to-volume ratio decreases, making heat removal less efficient.

Causality:

-

Reaction Enthalpy: The formation of the N-methyl bond is thermodynamically favorable and releases a significant amount of energy.

-

Addition Rate: A rapid addition of the methylating agent leads to a rapid accumulation of heat, overwhelming the cooling capacity of the reactor.

-

Mixing: Inadequate mixing can create localized "hot spots" where the reaction proceeds much faster, leading to a potential thermal runaway.

Solutions:

-

Slow, Controlled Addition: The methylating agent should be added sub-surface at a very slow, controlled rate. The addition rate should be tied to the reactor's ability to maintain the target temperature.

-

Lower Reaction Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger buffer for absorbing the heat of reaction.

-

Use of a Semi-Batch Process: Instead of adding all the 5-mercapto-1H-tetrazole at once, consider a semi-batch approach where a solution of the tetrazole is co-fed with the methylating agent into the reactor. This allows for better control over the reaction rate.

-

Solvent Choice: Ensure the solvent has a good heat capacity and a boiling point well above the reaction temperature to act as a heat sink.

-

Reactor Engineering: Utilize a reactor with a high heat transfer coefficient. A jacketed reactor with efficient agitation is essential. For very large scales, consider the use of internal cooling coils.

Workflow for Mitigating Exotherm

Caption: Decision workflow for managing an exotherm.

Issue 2: Low Yield and Purity of 1-Methyl-5-mercapto-1H-tetrazole Intermediate

Question: Our yield of the 1-methyl-5-mercapto-1H-tetrazole intermediate is consistently low, and we are seeing significant amounts of the 2-methyl isomer. How can we improve the regioselectivity and overall yield?

Answer:

The methylation of 5-mercapto-1H-tetrazole can occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of two isomers. The desired product is the 1-methyl isomer. The ratio of these isomers is highly dependent on the reaction conditions.

Causality:

-

pH Control: The site of methylation is heavily influenced by the pH of the reaction mixture. Under basic conditions, the N1 position is generally favored.

-

Solvent Effects: The polarity of the solvent can influence the nucleophilicity of the different nitrogen atoms in the tetrazole ring.

-

Counter-ion: The nature of the cation (e.g., Na+, K+) can also play a role in directing the methylation.

Solutions:

-

Strict pH Control: Maintain a basic pH (typically 9-11) during the methylation reaction. This can be achieved by using a base such as sodium hydroxide or potassium carbonate. The use of a pH probe for real-time monitoring and automated base addition is highly recommended for scale-up.

-

Solvent Selection: Polar aprotic solvents like acetone or acetonitrile can favor N1 methylation. Water is also a common solvent, but pH control is critical.

-

Temperature Management: While primarily a safety concern, temperature can also influence the isomer ratio. It is important to maintain a consistent temperature throughout the reaction.

-

Order of Addition: Adding the methylating agent to a basic solution of the 5-mercapto-1H-tetrazole generally provides better regioselectivity.

| Condition | Typical Outcome |

| pH < 7 | Increased formation of the 2-methyl isomer |

| pH 9-11 | Favors formation of the 1-methyl isomer |

| Rapid Reagent Addition | Poor isomer ratio and potential for side reactions |

| Controlled Reagent Addition | Improved isomer ratio and better process control |

Issue 3: Incomplete S-methylation and Formation of Impurities

Question: During the S-methylation step to form MMTT, we are observing incomplete conversion of the 1-methyl-5-mercapto-1H-tetrazole intermediate and the formation of a disulfide impurity. What are the likely causes?

Answer:

The S-methylation is a nucleophilic substitution reaction where the thiolate anion of 1-methyl-5-mercapto-1H-tetrazole attacks the methylating agent. Incomplete conversion and side reactions can arise from several factors.

Causality:

-

Deprotonation: Incomplete deprotonation of the thiol group leads to a lower concentration of the nucleophilic thiolate, resulting in a sluggish or incomplete reaction.

-

Oxidation: The thiolate is susceptible to oxidation, especially in the presence of air, which can lead to the formation of the corresponding disulfide dimer.

-

Stoichiometry: An insufficient amount of the methylating agent will naturally lead to incomplete conversion.

Solutions:

-

Ensure Complete Deprotonation: Use a slight excess of a suitable base (e.g., sodium hydroxide, potassium carbonate) to ensure the complete formation of the thiolate. The reaction should be stirred for a period after base addition and before the addition of the methylating agent.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation and disulfide formation.

-

Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

-

Monitor Reaction Progress: Use an appropriate analytical technique, such as HPLC or TLC, to monitor the reaction progress and confirm the complete consumption of the starting material before work-up.

S-methylation Troubleshooting Logic

Caption: Troubleshooting incomplete S-methylation.

Issue 4: Difficulties in Product Isolation and Purification

Question: We are struggling with the work-up and purification of the final MMTT product. It has some water solubility, and we are having trouble removing inorganic salts.

Answer:

The isolation of MMTT can be challenging due to its polarity and some degree of water solubility. A standard aqueous work-up may lead to product loss in the aqueous phase.

Causality:

-

Product Polarity: The tetrazole ring and the thioether group impart a degree of polarity to the molecule, leading to some water solubility.

-

Inorganic Byproducts: The use of bases and the nature of the substitution reactions generate inorganic salts that need to be removed.

Solutions:

-

Solvent Extraction: Use a water-immiscible organic solvent with sufficient polarity to extract the MMTT. Dichloromethane or ethyl acetate are common choices. Multiple extractions will likely be necessary to maximize recovery.

-

Brine Wash: After the initial extraction, wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to "salt out" the dissolved water and some of the MMTT from the aqueous phase, driving it into the organic layer.

-

Drying of Organic Layer: Thoroughly dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before concentrating.

-

Crystallization: If the crude product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water, toluene/heptane) can be an effective method for purification.

-

Silica Gel Chromatography: For very high purity requirements, column chromatography may be necessary, although this is less ideal for very large-scale production due to cost and solvent usage.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the scale-up of MMTT synthesis?

A1: The main hazards are:

-

Thermal Runaway: As discussed, the methylation steps are highly exothermic.

-

Toxic Reagents: Methylating agents like dimethyl sulfate and methyl iodide are toxic and carcinogenic. Handling requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).

-

Azide Precursors: If the synthesis starts from sodium azide, extreme care must be taken as azides are explosive.

-

Product Stability: While MMTT itself is relatively stable, tetrazole-containing compounds should always be handled with an awareness of their potential for energetic decomposition. A differential scanning calorimetry (DSC) analysis of the final product is recommended to understand its thermal stability.

Q2: Can we use a phase transfer catalyst (PTC) for the methylation steps?

A2: Yes, the use of a PTC, such as tetrabutylammonium bromide (TBAB), can be beneficial. A PTC can facilitate the transfer of the tetrazole anion from the aqueous phase to the organic phase where the methylating agent resides, potentially leading to a faster and more efficient reaction at a lower temperature. This can also improve the isomer ratio in some cases.

Q3: What analytical methods are recommended for in-process control?

A3: For monitoring the reaction progress and determining the purity of intermediates and the final product, High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. A reversed-phase C18 column with a water/acetonitrile mobile phase is a good starting point for method development. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and isomer ratio determination of the final product.

Q4: Are there any "greener" alternatives to the traditional methylating agents?

A4: Dimethyl carbonate (DMC) is considered a greener alternative to dimethyl sulfate and methyl iodide. It is less toxic and produces benign byproducts. However, reactions with DMC often require higher temperatures and pressures, which may necessitate specialized equipment. The feasibility of using DMC would need to be evaluated on a case-by-case basis for this specific synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified chemical professionals. All reactions should be conducted with appropriate safety precautions in a suitable chemical laboratory or manufacturing facility.

Protocol 1: Scale-Up Synthesis of 1-Methyl-5-mercapto-1H-tetrazole Sodium Salt

-

Reactor Setup: Charge a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel with a nitrogen inlet.

-

Reagent Charge: Charge the reactor with 5-mercapto-1H-tetrazole (1.0 eq) and water (10 volumes).

-

Cooling: Cool the mixture to 0-5 °C with constant stirring.

-

Base Addition: Prepare a solution of sodium hydroxide (1.1 eq) in water (2 volumes) and add it slowly to the reactor, ensuring the temperature does not exceed 10 °C.

-

Methylating Agent Addition: Slowly add dimethyl sulfate (1.05 eq) via the addition funnel over 2-4 hours, maintaining the internal temperature at 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 10 °C for an additional 2 hours.

-

Monitoring: Take a sample for HPLC analysis to confirm the consumption of the starting material.

-

Work-up: The resulting aqueous solution of the sodium salt can often be used directly in the next step.

Protocol 2: S-methylation to form 1-Methyl-5-(methylthio)-1H-tetrazole

-

Reactor Setup: To the reactor containing the aqueous solution of 1-methyl-5-mercapto-1H-tetrazole sodium salt from the previous step, ensure the temperature is maintained at 10-15 °C.

-

Methylating Agent Addition: Slowly add methyl iodide (1.1 eq) over 1-2 hours. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

-

Extraction: Add dichloromethane (10 volumes) to the reactor and stir vigorously for 15 minutes. Stop the stirring and allow the layers to separate.

-

Phase Separation: Separate the lower organic layer. Extract the aqueous layer with two more portions of dichloromethane (5 volumes each).

-

Washing: Combine the organic layers and wash with water (5 volumes) followed by brine (5 volumes).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude MMTT.

-

Purification: The crude product can be further purified by recrystallization if necessary.

References

-

General Synthesis of Tetrazole Derivatives: "Recent advances in the synthesis of 1,5-disubstituted tetrazoles" - A comprehensive review of tetrazole synthesis methodologies. (Source: Arkivoc, [Link])

-

Safety of Tetrazole Compounds: "Thermal stability of tetrazole derivatives" - Provides insights into the thermal decomposition behavior of tetrazoles. (Source: Journal of Thermal Analysis and Calorimetry, [Link])

-

Phase Transfer Catalysis in Synthesis: "Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives" - A book offering in-depth knowledge on the application of PTC in organic synthesis. (Source: Wiley-VCH, [Link])

-

Green Chemistry and Methylating Agents: "Dimethyl Carbonate: A Green Reagent and Solvent" - Discusses the use of DMC as a more environmentally friendly alternative in chemical synthesis. (Source: Chemical Reviews, [Link])

Validation & Comparative

Comparative Technical Guide: 1-Methyl-5-Mercaptotetrazole (NMTT) vs. Alternative Thiol Reagents

Executive Summary: The "MTT" Distinction

In the landscape of thiol reagents, 1-Methyl-5-mercaptotetrazole (NMTT) occupies a unique and often controversial niche. Unlike standard alkyl thiols (e.g., ethanethiol) or aromatic thiols (e.g., thiophenol), NMTT acts as a "hybrid" reagent: it serves as a highly effective leaving group in cephalosporin synthesis while simultaneously possessing potent biological activity that can lead to specific toxicological endpoints (hypoprothrombinemia).

This guide objectively compares NMTT against its closest structural analog, 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD) , and standard thiol reagents, providing the data necessary to make informed decisions in drug design and synthetic process development.

Chemical Architecture & Reactivity Profile

The reactivity of heterocyclic thiols is dictated by the electron-withdrawing nature of the ring system, which dramatically lowers the pKa of the thiol group compared to alkyl variants. This acidity correlates directly with leaving group ability and nucleophilicity at physiological pH.

Comparative Properties Table

| Feature | NMTT (1-Methyl-5-mercaptotetrazole) | MMTD (2-Mercapto-5-methyl-1,3,4-thiadiazole) | Thiophenol (Benzenethiol) | Alkyl Thiol (e.g., Mercaptoethanol) |